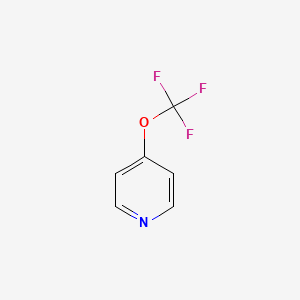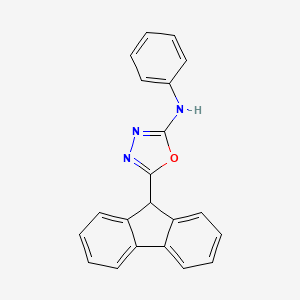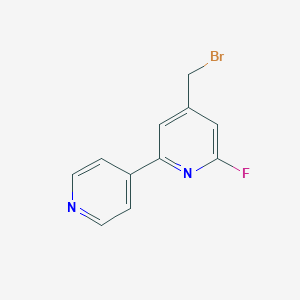
1-(Bromomethyl)-1-cyclobutylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-cyclobutylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclobutyl ring, which is further connected to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclobutylcyclohexane typically involves the bromomethylation of cyclobutylcyclohexane. One common method includes the reaction of cyclobutylcyclohexane with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1-cyclobutylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The bromomethyl group can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Alkenes are the primary products.
Oxidation: Alcohols are formed.
Reduction: Hydrocarbons are produced.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-cyclobutylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and biologically active molecules.
Material Science: It is employed in the synthesis of polymers and advanced materials.
Catalysis: The compound acts as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-cyclobutylcyclohexane involves the formation of reactive intermediates such as bromonium ions or carbocations. These intermediates facilitate various chemical transformations, including nucleophilic substitution and elimination reactions . The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-(Bromomethyl)cyclopropane: Similar in structure but with a cyclopropyl ring instead of a cyclobutyl ring.
1-(Bromomethyl)cyclohexane: Lacks the cyclobutyl ring, making it less sterically hindered.
1-(Chloromethyl)-1-cyclobutylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: 1-(Bromomethyl)-1-cyclobutylcyclohexane is unique due to the presence of both cyclobutyl and cyclohexane rings, which impart distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where such properties are advantageous .
Propiedades
Fórmula molecular |
C11H19Br |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-cyclobutylcyclohexane |
InChI |
InChI=1S/C11H19Br/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h10H,1-9H2 |
Clave InChI |
BBQAKBSOGSMTKU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CBr)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13149638.png)


![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)




![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)





